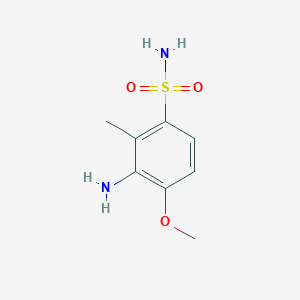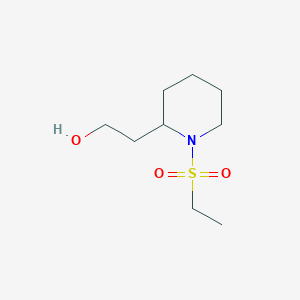
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride: is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with an isopropoxymethyl group and a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanol, which is converted to (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride through a series of reactions.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor for other compounds that may undergo such reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.
Major Products
Methanesulfonamides: Formed when the compound reacts with amines.
Methanesulfonates: Formed when the compound reacts with alcohols or thiols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Sulfonamides: Used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.
Protecting Group: The methanesulfonyl group can act as a protecting group for alcohols and amines during multi-step organic syntheses.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable sulfonamide linkages.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Polymer Chemistry: Used in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mécanisme D'action
The primary mechanism by which (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate linkages, depending on the nucleophile involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used widely in organic synthesis.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used as a protecting group in organic synthesis.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.
Uniqueness
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexyl ring and the isopropoxymethyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
[1-(propan-2-yloxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(2)15-8-11(9-16(12,13)14)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
Clé InChI |
DHCMEBIBJWYOTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1(CCCCC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



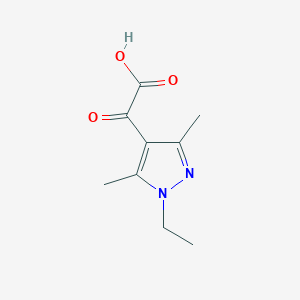
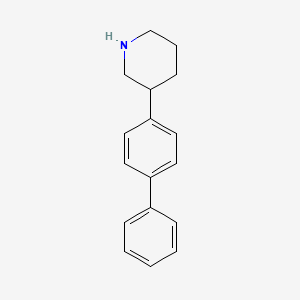
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

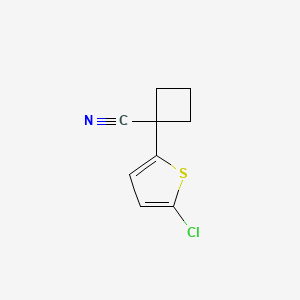

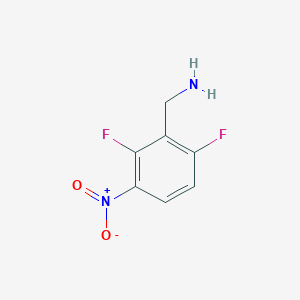

![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

